molecular formula C9H11N3 B2946059 1-(1H-indazol-5-yl)ethanamine CAS No. 1001906-62-2

1-(1H-indazol-5-yl)ethanamine

Cat. No.: B2946059
CAS No.: 1001906-62-2
M. Wt: 161.208
InChI Key: XAOQGHCTRDZPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Indazol-5-yl)ethanamine is a high-value aminoalkyl indazole derivative serving as a versatile chemical building block in medicinal chemistry and drug discovery research . This compound features a molecular formula of C 9 H 11 N 3 and a molecular weight of 161.20 g/mol . Its structure consists of a 1H-indazol-5-yl ring system, a privileged scaffold in pharmaceutical agents, linked to an ethanamine side chain, which provides a handle for further synthetic modification and library development . The primary research application of this compound is as a key synthetic intermediate . It is commonly used to introduce the 1H-indazol-5-yl moiety into more complex molecules, particularly in the exploration of new active compounds. The amine functional group allows for reactions such as amide bond formation, reductive amination, and urea synthesis, making it a flexible starting material for creating diverse chemical libraries. Specific stereoisomers, such as the (S)-enantiomer (CAS# 1259610-88-2), are also available for research requiring chiral specificity . Handling and Safety: Researchers should handle this compound with appropriate precautions. It carries hazard statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to store the material in a cold, dark place under an inert atmosphere (2-8°C) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6(10)7-2-3-9-8(4-7)5-11-12-9/h2-6H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOQGHCTRDZPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001906-62-2
Record name 1-(1H-indazol-5-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Strategies and Methodologies for 1 1h Indazol 5 Yl Ethanamine and Analogues

Direct Synthesis Approaches for 1-(1H-Indazol-5-yl)ethanamine

Direct synthesis routes commence with an indazole nucleus and introduce the desired ethanamine side chain at the C5 position. These methods are advantageous when the parent indazole is readily available and allow for late-stage functionalization.

Pathways Involving Functionalization of the Indazole Core at the 5-Position

A common and effective strategy to introduce the 1-aminoethyl group at the C5 position of the indazole ring involves a two-step sequence: electrophilic acylation followed by reductive amination.

Friedel-Crafts Acylation: The indazole core can be functionalized at the 5-position with an acetyl group via a Friedel-Crafts acylation reaction. This typically involves reacting 1H-indazole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction introduces a ketone functionality, yielding 1-(1H-indazol-5-yl)ethanone, a key intermediate.

Reductive Amination: The resulting ketone, 1-(1H-indazol-5-yl)ethanone, can then be converted to the target primary amine, this compound. Reductive amination is a widely used method for this transformation. The ketone is first treated with ammonia (B1221849) or an ammonia source (like ammonium (B1175870) acetate) to form an intermediate imine, which is then reduced in situ to the corresponding amine. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation.

An alternative pathway involves the conversion of a 5-carboxy-1H-indazole or 5-cyano-1H-indazole. The carboxylic acid can be converted to an amide and then subjected to a Hofmann rearrangement, or the nitrile can be reduced to the amine. However, these routes are often more complex than the acylation-reductive amination sequence.

Methods for Stereoselective Introduction of the Ethanamine Side Chain

The ethanamine side chain contains a stereocenter, and the synthesis of single enantiomers is often crucial for pharmacological applications. Stereoselective methods can be employed to control the chirality of this center.

Asymmetric Reduction of Ketones: One approach is the asymmetric reduction of the precursor ketone, 1-(1H-indazol-5-yl)ethanone, to a chiral alcohol. This can be achieved using chiral reducing agents or catalysts, such as those used in Noyori asymmetric hydrogenation. The resulting chiral alcohol can then be converted to the chiral amine via activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine equivalent (e.g., azide (B81097) followed by reduction).

Asymmetric Reductive Amination: A more direct approach is the asymmetric reductive amination of the ketone. This involves using a chiral catalyst, often based on transition metals like rhodium or iridium, in a hydrogenation reaction, or employing a chiral auxiliary on the nitrogen source. These methods can directly yield one enantiomer of this compound in high enantiomeric excess.

Enzymatic Kinetic Resolution: Another strategy is the enzymatic kinetic resolution of the racemic amine. Specific enzymes, such as lipases, can selectively acylate one enantiomer of the racemic this compound, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Synthesis of Structurally Related 1H-Indazole-5-yl Derivatives

These strategies involve the construction of the indazole ring itself from acyclic or simpler cyclic precursors that already contain or allow for the introduction of the desired side chain or its precursor.

Cyclization Reactions for Indazole Ring Formation

The formation of the indazole ring is a cornerstone of synthesizing its derivatives. Various classical and modern cyclization methods are employed, often starting from appropriately substituted benzene (B151609) derivatives. researchgate.net

Jacobson Indazole Synthesis: This classic method involves the cyclization of 2-methyl-substituted azobenzenes or related compounds. For instance, a substituted o-toluidine (B26562) can be diazotized and then cyclized to form the indazole ring. chemicalbook.com

Intramolecular N-N Bond Formation: A common approach involves the reductive cyclization of o-nitrobenzylidene amines or related compounds. organic-chemistry.org For example, a 2-nitro-4-substituted benzaldehyde (B42025) can be condensed with a primary amine, and the resulting imine can undergo reductive cyclization using reagents like tri-n-butylphosphine to form the 2-substituted-2H-indazole. organic-chemistry.org A subsequent intramolecular Ullmann-type reaction can also be used to form the N-N bond, starting from a hydrazone precursor. thieme-connect.com

[3+2] Cycloaddition Reactions: Modern methods include [3+2] cycloaddition reactions between arynes and diazo compounds. This approach allows for the construction of the indazole skeleton under mild conditions and provides access to a wide range of substituted indazoles. organic-chemistry.org

Starting MaterialKey ReagentsReaction TypeReference
o-Toluidine derivativeNaNO₂, AcidDiazotization/Cyclization chemicalbook.com
2-Nitrobenzaldehyde derivativeAmine, Reducing Agent (e.g., Ph₃P)Reductive Cyclization organic-chemistry.org
Aryne precursor and HydrazoneBase or Fluoride source[3+2] Annulation organic-chemistry.org
o-Hydrazinocinnamic acidHeatThermal Cyclization caribjscitech.com

Palladium-Catalyzed Cross-Coupling Reactions in Indazole Synthesis (e.g., Sonogashira Reaction)

Palladium-catalyzed cross-coupling reactions are powerful tools for both the synthesis and functionalization of the indazole core, enabling the formation of C-C and C-N bonds under mild and versatile conditions. rsc.orgnih.gov

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or vinyl substituents onto the indazole ring. It involves the coupling of a halo-indazole (e.g., 5-bromo-1H-indazole) with an organoboronic acid or ester in the presence of a palladium catalyst and a base. rsc.orgnih.gov This method is highly valued for its broad functional group tolerance.

Sonogashira Coupling: The Sonogashira reaction is a highly effective method for forming a C(sp²)-C(sp) bond by coupling a vinyl or aryl halide with a terminal alkyne. wikipedia.org In the context of indazole synthesis, a 5-halo-indazole can be coupled with a suitable alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. thieme-connect.deresearchgate.net The resulting 5-alkynyl-indazole can be a versatile intermediate for further transformations. The general mechanism involves a catalytic cycle with palladium(0) and palladium(II) intermediates, with a parallel cycle for the copper co-catalyst which forms a copper(I) acetylide species. wikipedia.orgorganic-chemistry.org

Heck and Stille Couplings: These reactions are also employed to introduce vinyl and aryl/vinyl groups, respectively, providing alternative routes to functionalized indazoles. researchgate.net

ReactionIndazole SubstrateCoupling PartnerKey Catalyst/ReagentsBond FormedReference
Suzuki-MiyauraHalo-indazole (Br, I)Boronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), BaseC(sp²)-C(sp²) rsc.orgnih.gov
SonogashiraHalo-indazole (Br, I)Terminal alkynePd catalyst, Cu(I) salt, BaseC(sp²)-C(sp) thieme-connect.deresearchgate.net
HeckHalo-indazole (Br, I)AlkenePd catalyst, BaseC(sp²)-C(sp²) researchgate.net
Buchwald-HartwigHalo-indazole (Br, I)AminePd catalyst, Ligand, BaseC(sp²)-N researchgate.net

Multi-Component Reactions for Diversified Indazole Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. rsc.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules.

One notable MCR for the synthesis of 2H-indazoles involves a one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide. organic-chemistry.org This reaction is often catalyzed by copper, which facilitates the crucial C-N and N-N bond formations. The process typically proceeds through the initial formation of an imine, followed by nucleophilic attack of the azide and subsequent intramolecular cyclization to yield the 2-substituted-2H-indazole. This approach offers a broad substrate scope and tolerates a variety of functional groups, making it a powerful tool for creating diverse indazole derivatives. organic-chemistry.org

Regioselective Functionalization of the Indazole Nucleus

The indazole ring system presents a challenge in regioselective functionalization due to the presence of two nitrogen atoms, N1 and N2, which can both undergo reactions such as alkylation and acylation. The outcome of these reactions is highly dependent on the substituents present on the indazole ring and the reaction conditions employed.

Generally, N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity can be influenced by factors such as the nature of the base, solvent, and the electrophile. For instance, in the synthesis of related indazole derivatives, different bases and solvents have been shown to favor either N1 or N2 substitution.

In the context of synthesizing precursors for this compound, functionalization at the C5 position is paramount. This is often achieved by starting with a pre-functionalized indazole, such as 5-bromo-1H-indazole or 5-nitro-1H-indazole. These starting materials allow for the introduction of the desired ethylamine (B1201723) side chain through a series of transformations. For example, a bromo-substituted indazole can undergo metal-catalyzed cross-coupling reactions to introduce an acetyl group, a key precursor to the ethanamine moiety.

Synthesis of Key Precursors and Building Blocks for this compound

A common and practical approach to the synthesis of this compound involves the preparation of the key intermediate, 1-(1H-indazol-5-yl)ethanone. This ketone can be synthesized through various methods, one of which starts from 5-bromo-1H-indazole. A plausible, though not explicitly detailed in the provided search results, synthetic route could involve a palladium-catalyzed coupling reaction, such as a Stille or Suzuki coupling, to introduce an acetyl group at the 5-position.

Once 1-(1H-indazol-5-yl)ethanone is obtained, it can be converted to the target amine via reductive amination. chemeducator.orgnih.govharvard.edu This one-pot reaction typically involves treating the ketone with an ammonia source, such as ammonium acetate (B1210297) or aqueous ammonia, in the presence of a reducing agent. jst.go.jp Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are known for their selectivity in reducing the intermediate imine in the presence of the ketone. harvard.edunih.gov The reaction is often carried out in a suitable solvent like methanol (B129727) or dichloroethane. harvard.edu

An alternative strategy could begin with 5-nitro-1H-indazole. This starting material can be converted to 1-(5-nitro-1H-indazol-1-yl)ethanone through acetylation. chemicalbook.com Subsequent reduction of both the nitro group and the ketone would lead to the desired amine, although selective reduction might be challenging and require careful selection of reagents and conditions.

The following table outlines a potential synthetic sequence for a key precursor:

Step Reaction Starting Material Key Reagents Product
1Acetylation5-Nitro-1H-indazoleAcetic anhydride, Acetic acid1-(5-Nitro-1H-indazol-1-yl)ethanone
2Reduction1-(5-Nitro-1H-indazol-1-yl)ethanonee.g., H₂, Pd/C1-(5-Amino-1H-indazol-1-yl)ethanone
3Diazotization/Sandmeyer1-(5-Amino-1H-indazol-1-yl)ethanoneNaNO₂, HBr, CuBr1-(5-Bromo-1H-indazol-1-yl)ethanone
4Deacetylation1-(5-Bromo-1H-indazol-1-yl)ethanoneBase (e.g., K₂CO₃), MeOH/H₂O1-(5-Bromo-1H-indazol-yl)ethanone
5Reductive Amination1-(1H-indazol-5-yl)ethanoneNH₄OAc, NaBH₃CNThis compound

Purification and Isolation Techniques in Academic Scale Synthesis

The purification of this compound at an academic scale presents two main challenges: the removal of reaction impurities and the resolution of the racemic mixture into its individual enantiomers.

Chromatographic Purification:

Flash column chromatography is a standard method for purifying the crude product. Due to the basic nature of the amine, standard silica (B1680970) gel can lead to poor separation and tailing of the compound. To mitigate this, several strategies can be employed:

Amine-Modified Solvents: Adding a small amount of a volatile amine, such as triethylamine (B128534) or ammonia, to the eluent can neutralize the acidic silanol (B1196071) groups on the silica surface, improving the peak shape and separation. stereoelectronics.orggoogle.com

Amine-Functionalized Silica: Using a pre-treated silica gel, such as amine-functionalized silica (KP-NH), can provide a more neutral stationary phase, allowing for elution with less polar and non-basic solvent systems like hexane/ethyl acetate. google.com

Reversed-Phase Chromatography: For more polar amine compounds, reversed-phase chromatography can be an effective purification method. stereoelectronics.org

Chiral Resolution:

Since the target molecule is a chiral amine, and enantiomers often exhibit different biological activities, their separation is crucial. A classical and cost-effective method for resolving racemic amines on an academic scale is through the formation of diastereomeric salts using a chiral resolving agent. libretexts.orgscispace.comquizlet.com

Diastereomeric Salt Formation: A common choice for resolving racemic amines is an enantiomerically pure chiral acid, such as (+)-tartaric acid. libretexts.orgthieme-connect.de The reaction of the racemic amine with the chiral acid in a suitable solvent (e.g., methanol) forms a pair of diastereomeric salts.

Fractional Crystallization: Diastereomers have different physical properties, including solubility. libretexts.org By carefully choosing the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution, allowing for its separation by filtration. libretexts.org

Liberation of the Free Amine: The separated diastereomeric salt is then treated with a base, such as sodium hydroxide, to neutralize the chiral acid and liberate the enantiomerically enriched free amine.

The efficiency of the resolution can be assessed by measuring the optical rotation of the final product using a polarimeter and calculating the enantiomeric excess. For higher purity or for analytical purposes, chiral High-Performance Liquid Chromatography (HPLC) can be employed. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. jst.go.jpnih.gov

The following table summarizes common purification techniques:

Technique Purpose Stationary Phase Mobile Phase / Reagents Principle
Flash Column ChromatographyRemoval of reaction impuritiesSilica GelHexane/Ethyl Acetate with TriethylamineNormal-phase chromatography with a basic modifier to prevent tailing.
Flash Column ChromatographyRemoval of reaction impuritiesAmine-Functionalized SilicaHexane/Ethyl AcetateNormal-phase chromatography on a less acidic support.
Chiral ResolutionSeparation of enantiomersN/A(+)-Tartaric Acid, MethanolFormation of diastereomeric salts with different solubilities.
Chiral HPLCAnalytical or preparative separation of enantiomersChiral Stationary Phase (e.g., polysaccharide-based)Varies (e.g., hexane/isopropanol)Differential interaction of enantiomers with the chiral stationary phase.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1 1h Indazol 5 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. For 1-(1H-indazol-5-yl)ethanamine, ¹H and ¹³C NMR would provide critical information about the chemical environment of each proton and carbon atom, respectively.

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the indazole ring system and the ethanamine side chain. The aromatic protons on the benzene (B151609) portion of the indazole ring would likely appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to spin-spin coupling. The proton at position 3 of the indazole ring often presents as a singlet in a similar downfield region. The methine proton of the ethanamine side chain would likely appear as a quartet, coupled to the three protons of the adjacent methyl group. These methyl protons, in turn, would present as a doublet. The protons of the amine group may appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The corresponding ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the indazole ring would be characteristic of aromatic and heteroaromatic systems. The two carbons of the ethanamine side chain would appear in the aliphatic region of the spectrum. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Indazole-H3 8.0-8.2 s
Indazole-H4 7.6-7.8 d
Indazole-H6 7.3-7.5 dd
Indazole-H7 7.9-8.1 d
CH(NH₂) 4.0-4.5 q
CH₃ 1.4-1.6 d
NH₂ 1.5-3.0 br s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Indazole-C3 130-135
Indazole-C3a 120-125
Indazole-C4 115-120
Indazole-C5 140-145
Indazole-C6 110-115
Indazole-C7 125-130
Indazole-C7a 135-140
CH(NH₂) 45-55

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. The fragmentation of the molecular ion would provide valuable structural information. A key fragmentation pathway for this compound would likely involve the loss of the methyl group (CH₃) to form a stable fragment ion. Another prominent fragmentation would be the cleavage of the C-C bond between the ethanamine side chain and the indazole ring, resulting in a fragment corresponding to the indazole moiety.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
[M]⁺ Molecular Ion
[M-15]⁺ Loss of CH₃
[M-44]⁺ Loss of CH₃CHN

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibrations of the primary amine (NH₂) would be expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The N-H stretch of the indazole ring would likely appear as a broader band in a similar region. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the indazole ring would give rise to absorptions in the 1450-1650 cm⁻¹ region. Finally, the C-N stretching of the amine would be found in the 1000-1250 cm⁻¹ range.

Table 4: Predicted Key IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (Amine) 3300-3500
N-H Stretch (Indazole) 3100-3300
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960
C=C/C=N Stretch (Aromatic) 1450-1650

X-ray Crystallography for Solid-State Structural Determination of Indazole Derivatives

For indazole derivatives, X-ray crystallography can confirm the planarity of the bicyclic ring system and reveal the orientation of substituents. In the case of this compound, it would definitively establish the connectivity of the ethanamine group to the 5-position of the indazole ring. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding involving the amine and indazole N-H groups, which govern the solid-state architecture. The resulting crystal structure would serve as an unambiguous confirmation of the molecular structure deduced from spectroscopic methods.

Computational and Theoretical Chemistry Studies of 1 1h Indazol 5 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electron distribution, orbital energies, and reactivity.

Density Functional Theory (DFT) has become a standard method for studying the electronic properties of heterocyclic systems, including indazoles. researchgate.netsuperfri.org DFT calculations are used to determine the relative stability of different molecular forms, such as isomers and tautomers. researchgate.net For instance, DFT can be employed to investigate the energetics of reactions involving indazole derivatives. researchgate.net The theory is also applied to calculate various physicochemical properties. superfri.org In the context of 1-(1H-indazol-5-yl)ethanamine, DFT would be used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties that govern its reactivity.

A key output of quantum chemical calculations is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Charge distribution analysis maps the electron density across the molecule, identifying electropositive and electronegative regions. This is vital for predicting how this compound might interact with other molecules, including polar solvents or the active site of a biological target. The nitrogen atoms of the indazole ring and the amine group of the ethanamine side chain are expected to be key sites for electrostatic interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can reveal its conformational flexibility, showing how the ethanamine side chain rotates and flexes in relation to the rigid indazole ring.

When studying ligand-target interactions, MD simulations provide a dynamic view of how the molecule behaves within a protein's binding site. researchgate.netnih.gov These simulations can assess the stability of the binding pose predicted by molecular docking, revealing key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex over time. researchgate.netnih.gov This information is critical for understanding the mechanism of action and for designing derivatives with improved binding characteristics.

Molecular Docking Studies for Predicting Binding Modes and Affinities with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this is used to predict how a ligand like this compound might bind to the active site of a protein. researchgate.netjocpr.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their predicted binding affinity.

Studies on various indazole derivatives have shown their potential to interact with a range of biological targets. nih.govresearchgate.net Docking studies reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the indazole scaffold and amino acid residues in the target protein. jocpr.com The binding energy values calculated from these simulations help to rank potential drug candidates. nih.gov

Table 1: Examples of Molecular Docking Studies on Indazole Derivatives

Indazole Derivative ClassTarget Protein(s)Key Findings
1-trityl-5-azaindazole derivativesMurine double minutes-2 (MDM2) and Peripheral Benzodiazepine Receptor (PBR)Showed multiple binding interactions with active site amino acids; binding energies ranged from -257.9 to -286.3 kcal/mol for PBR. researchgate.netjocpr.com
Novel synthesized indazole derivativesDiscoidin domain receptor 1 (DDR1)Identified derivatives with strong binding affinity for the DDR1 crystal structure, which is linked to renal cancer. nih.gov
N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl) benzenesulfonamide derivativesVarious enzymes (e.g., PDB ID: 4JT3 for anticancer)Docking studies revealed robust binding interactions, which were supported by MD simulations showing complex stability. researchgate.net
5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives with Indole (B1671886) MoietyBacterial and fungal molecular targetsElucidated probable molecular targets to explain antimicrobial activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted. nih.gov

For a series of indazole derivatives including this compound, a QSAR model would be built by first calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. A mathematical equation is then generated that correlates these descriptors with the experimentally measured biological activity. This model can then be used to predict the activity of other indazole derivatives and to guide the design of new compounds with enhanced potency. nih.gov

Investigation of Tautomerism and Isomerism within the Indazole System

The indazole ring system can exist in different tautomeric forms due to the possible locations of the proton on the two nitrogen atoms of the pyrazole (B372694) ring. The most common forms are the 1H- and 2H-tautomers. The relative stability of these tautomers can significantly influence the molecule's chemical properties and its ability to interact with biological targets.

Computational methods, particularly DFT, are highly effective for studying the relative energies and stabilities of these tautomers. researchgate.net By calculating the total energy of each tautomer, it is possible to predict which form is likely to be predominant under different conditions. For this compound, the specified name indicates the proton is on the N1 position. Computational studies could confirm the stability of this tautomer relative to the 2H-tautomer and investigate the energy barrier for interconversion. This is crucial as different tautomers may present different hydrogen bond donor/acceptor patterns, affecting their binding mode with a target protein.

Structure Activity Relationship Sar Investigations of 1 1h Indazol 5 Yl Ethanamine Derivatives

Systematic Modification of the Ethanamine Side Chain and its Impact on Biological Activity

The ethanamine side chain at the 5-position of the indazole ring is a critical determinant of biological activity. Modifications to this chain, including its length, branching, and the nature of the amine substituent, can profoundly affect potency, selectivity, and pharmacokinetic properties.

Research into related heterocyclic ethylamine (B1201723) derivatives has shown that even subtle changes to this side chain can have significant consequences. For instance, in a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives developed as 5-HT2C receptor agonists, the introduction of a methyl group on the carbon adjacent to the amine group was a key modification. nih.govebi.ac.uk This structural alteration, creating a 1-methylethylamine side chain, led to the identification of a highly potent and selective agonist. nih.govresearchgate.net

General principles derived from SAR studies on various bioactive molecules indicate that:

Chain Length: Altering the number of carbon atoms in the alkyl chain can affect the molecule's ability to adopt the optimal conformation for binding to a target receptor.

Branching: Introducing alkyl groups, such as a methyl group on the alpha-carbon, can enhance metabolic stability or introduce chirality, which often leads to differences in activity between stereoisomers.

Amine Substitution: The nature of the amine group (primary, secondary, or tertiary) and the substituents on it influence its basicity (pKa) and hydrogen bonding capacity. These properties are crucial for ionic and hydrogen-bond interactions with amino acid residues in the target's binding site. In some cases, incorporating the amine into a cyclic structure like an azetidine (B1206935) has been shown to improve in vivo efficacy, likely by improving absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

The impact of these modifications is often target-dependent, requiring empirical investigation for each class of compounds. For example, the degradation of certain aminopropylamino-ethanethiol compounds can be influenced by amine oxidases, highlighting the importance of the side chain's structure in determining metabolic fate. nih.gov

Table 1: Impact of Ethanamine Side Chain Modifications on Biological Activity

Modification Observation Potential Impact
α-methylation Introduction of a methyl group on the carbon next to the terminal amine. Can increase potency and selectivity; introduces a chiral center. nih.govresearchgate.net
N-Substitution Addition of alkyl or other groups to the amine nitrogen. Modulates basicity, hydrogen bonding, and steric interactions.
Chain Elongation/Shortening Altering the length of the carbon linker between the indazole and the amine. Affects conformational flexibility and distance to key binding interactions.

Influence of Substitutions on the Indazole Ring System (e.g., N1 vs. N2 substitution, position of substitution on the benzene (B151609) ring)

Substitutions on the bicyclic indazole core are a cornerstone of SAR exploration for this class of compounds. The position, number, and electronic nature of substituents on both the pyrazole (B372694) and benzene portions of the ring system can dramatically alter biological activity.

N1 vs. N2 Substitution: The indazole ring has two nitrogen atoms (N1 and N2) in the pyrazole ring that can be substituted. Alkylation or functionalization of these nitrogens often results in regioisomers with distinct biological and physicochemical properties. researchgate.net The synthesis of N-alkylated indazoles can yield a mixture of N1 and N2 isomers, and their relative ratio can be influenced by the substituents already on the ring and the reaction conditions used. researchgate.net It is generally observed that the 1H-indazole tautomer is more thermodynamically stable than the 2H-indazole form. nih.govtaylorandfrancis.com For many biological targets, activity is confined to one regioisomer, making regioselective synthesis a critical aspect of drug design. For example, studies on indazole-3-carboxylate derivatives have shown that alkylation proceeds regioselectively to favor the formation of 1-substituted products. researchgate.net

Benzene Ring Substitution: The benzene portion of the indazole ring offers multiple positions for substitution (typically positions 4, 6, and 7, as position 5 is occupied by the ethanamine side chain). The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents are key.

Position 5: In related indazole derivatives where position 5 is available, substitution has been shown to significantly affect activity. For instance, in a series of 1H-indazole-3-amine derivatives, the introduction of different substituted aromatic groups at the C-5 position had a profound effect on anti-proliferative activity against cancer cells. nih.gov A general trend observed was that fluorine-containing substituents enhanced activity, with the 3,5-difluoro substituent being particularly effective. nih.gov

Other Positions: Halogen substitutions (e.g., fluoro, chloro, bromo) at various positions on the benzene ring are common modifications used to modulate lipophilicity and electronic distribution, which can influence cell permeability and binding affinity. taylorandfrancis.com For example, studies on various indazole derivatives have explored the effects of bromo, chloro, and fluoro groups at positions 4, 6, and 7. taylorandfrancis.com

Table 2: Influence of Indazole Ring Substitutions

Position of Substitution Type of Substituent General Effect on Activity
N1 Alkyl, Aryl, Functional Groups Often critical for activity; N1 substitution is frequently preferred over N2. researchgate.net
N2 Alkyl, Aryl, Functional Groups Often results in a less active or inactive regioisomer compared to N1. researchgate.net
C4, C6, C7 Halogens (F, Cl, Br) Modulates lipophilicity and electronic properties, impacting potency and pharmacokinetics. taylorandfrancis.com

Bioisosteric Replacements of the Indazole Moiety in Functional Analogues

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a powerful tool in drug design. In the context of 1-(1H-indazol-5-yl)ethanamine analogues, the indazole ring itself can be considered a bioisostere of other bicyclic aromatic systems, most notably indole (B1671886). pnrjournal.comresearchgate.net This substitution can lead to improved properties such as metabolic stability, solubility, or patentability.

Conversely, specific substructures within the indazole ring or its substituents can be replaced with bioisosteres to fine-tune activity. One study successfully employed a bioisosteric replacement strategy in the design of neuroprotective monoamine oxidase B (MAO-B) inhibitors. nih.gov By replacing a specific group on 5-substituted-1H-indazoles with a 1,2,4-oxadiazole (B8745197) ring, researchers developed a highly potent and selective human MAO-B inhibitor. nih.gov This demonstrates that replacing a part of a substituent on the indazole core with a different heterocyclic ring can be a fruitful approach to enhancing desired biological effects.

The goal of such replacements is to maintain or improve the key interactions responsible for biological activity—such as hydrogen bonding, hydrophobic interactions, and π-stacking—while altering other properties like the molecule's metabolic profile or synthetic accessibility.

Stereochemical Effects on Biological Activity of this compound Enantiomers

The introduction of a methyl group on the carbon alpha to the amine in the ethanamine side chain creates a chiral center, resulting in two enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicological profiles. nih.govnih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. nih.govmdpi.com

For derivatives of this compound, stereochemistry is a critical factor for activity. In the development of 5-HT2C receptor agonists based on a related furo[2,3-g]indazole scaffold, the (S)-enantiomer of 2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine was found to be the source of the high agonistic activity. nih.govebi.ac.ukresearchgate.net This stereospecificity implies a very precise three-point attachment or conformational fit within the receptor's binding pocket that only one enantiomer can achieve optimally.

Similarly, studies on other chiral compounds have shown that biological activity can reside almost exclusively in one isomer, while the other may be inactive or even contribute to undesired effects. nih.gov Therefore, the synthesis and evaluation of enantiomerically pure compounds are essential steps in the SAR investigation of this chemical series to identify the eutomer (the more active enantiomer).

Table 3: Stereochemical Influence on Activity of Related Indazole Derivatives

Compound Class Enantiomer Biological Activity Reference
2-(1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine analogues (S)-enantiomer Potent 5-HT2C receptor agonist activity nih.govresearchgate.net

Pharmacophore Modeling and Ligand-Based Design Principles for Indazole-Containing Compounds

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. mdpi.com For indazole-containing compounds, ligand-based pharmacophore models have been developed by analyzing a set of known active molecules. ugm.ac.idugm.ac.idresearchgate.net

These models typically identify several key features that are crucial for activity:

Aromatic/Hydrophobic Regions: The indazole ring itself often serves as a key hydrophobic and aromatic feature, engaging in π-stacking or hydrophobic interactions with the target protein. ugm.ac.id

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The N-H group at the N1 position of an unsubstituted indazole is a critical hydrogen bond donor. The primary or secondary amine of the ethanamine side chain also serves as a potent HBD.

Positive Ionizable Feature: The basic amine of the ethanamine side chain is typically protonated at physiological pH, allowing it to form a crucial ionic bond (salt bridge) with an acidic residue (e.g., aspartic acid, glutamic acid) in the binding site.

A typical pharmacophore model for an indazole derivative might consist of an aromatic ring feature, one or more hydrogen bond acceptors/donors, and a positive ionizable center, all with specific spatial relationships to one another. ugm.ac.idnih.gov These models serve as powerful 3D search queries for screening large virtual libraries to identify novel compounds with the potential for similar biological activity. nih.gov They also provide a rational framework for designing new derivatives by ensuring that proposed modifications retain the essential pharmacophoric features.

Biological Activity and Mechanistic Investigations of 1 1h Indazol 5 Yl Ethanamine Derivatives in in Vitro and Preclinical Models

Receptor Binding and Modulation Studies

Serotonin (B10506) Receptor Agonism and Selectivity (e.g., 5-HT2C, 5-HT2A, 5-HT2B)

Derivatives of 1-(1H-indazol-5-yl)ethanamine have been investigated for their interaction with serotonin receptors, which are implicated in a variety of physiological and pathological processes. mdpi.commdpi.com The 5-HT2 receptor subfamily, consisting of 5-HT2A, 5-HT2B, and 5-HT2C subtypes, shares approximately 50% homology. mdpi.com Research into (N)-methanocarba-adenosine derivatives has shown that specific substitutions can lead to significant binding affinity at 5-HT2B and 5-HT2C receptors. For instance, N6-dicyclopropyl-methyl or N6-dicyclobutyl-methyl substitutions have resulted in 5-HT2B receptor affinities in the 10-20 nM range. nih.gov One such derivative, compound 43 (MRS7925), displayed a Ki of 17 nM at the 5-HT2B receptor and exhibited 32-fold selectivity over the 5-HT2C receptor. nih.gov

Table 1: Serotonin Receptor Binding Affinities of Selected (N)-methanocarba-adenosine Derivatives

Compound Target Receptor Binding Affinity (pKi)
43 (MRS7925) 5-HT2B 7.76
43 (MRS7925) 5-HT2C 6.26
45 (MRS8099) 5-HT2B 7.48
45 (MRS8099) 5-HT2C 6.22
48 (MRS8134) 5-HT2B 7.48

This table presents the binding affinities (pKi) of representative compounds for the 5-HT2B and 5-HT2C serotonin receptors.

N-Methyl-D-aspartate (NMDA) Receptor Antagonism (GluN2B Subunit)

The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic transmission and plasticity, and its dysregulation is linked to various neuropsychiatric disorders. biorxiv.org Specifically, antagonists of the GluN2B subunit of the NMDA receptor have shown therapeutic potential. nih.gov Indazole-based compounds have been developed as bioisosteric replacements for the phenol group in prominent GluN2B negative allosteric modulators, a strategy aimed at preventing rapid glucuronidation. acs.org

These indazole derivatives have demonstrated high affinity for the GluN2B subunit. acs.org For example, the enantiomeric compounds (S)-10a and (R)-10a, which are 3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ols, exhibited greater inhibitory activity than the known antagonist ifenprodil in two-electrode voltage-clamp experiments. acs.org This indicates that the indazole moiety can effectively replace the phenol group, maintaining high affinity and activity at the GluN2B receptor while improving metabolic stability. acs.org

Muscarinic Acetylcholine Receptor (mAChR) Positive Allosteric Modulation (M5 Subtype)

Muscarinic acetylcholine receptors (mAChRs) are involved in numerous physiological functions, and the M5 subtype is a promising therapeutic target for neurological disorders. nih.gov Positive allosteric modulators (PAMs) offer a way to enhance the receptor's response to the endogenous neurotransmitter acetylcholine. nih.gov A high-throughput screening campaign identified a novel indazole-based chemotype for the positive allosteric modulation of the M5 receptor. nih.govacs.org

Further optimization of this chemotype led to the development of ML380, a potent M5 PAM. nih.gov This compound, 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide, demonstrated an EC50 of 190 nM for human M5 and 610 nM for rat M5. nih.govacs.org The discovery of ML380 highlighted the potential of indazole derivatives as selective M5 PAMs. nih.gov

Other Neurotransmitter Receptor Interactions

Beyond the well-characterized interactions with serotonin, NMDA, and muscarinic receptors, indazole derivatives have been explored for their effects on other neurotransmitter systems. For instance, certain indazole derivatives have been evaluated as potential inhibitors of monoamine oxidase (MAO), enzymes that metabolize key neurotransmitter amines. researchgate.net In one study, a series of C5- and C6-substituted indazole derivatives were found to be potent inhibitors of human MAO-B, with IC50 values in the submicromolar range (0.0025–0.024 µM). researchgate.net

Enzyme Inhibition and Modulation Studies

Kinase Inhibition Profiles (e.g., Glycogen Synthase Kinase 3 (GSK-3), Rho-associated protein kinase (ROCK), Janus Kinases (JAK), B-RAF, Cdc7, AKT, PAK4, PLK, CK2, KDR, MK2, JNK1, Aurora, Pim 1, Nek 2)

The indazole scaffold is a prominent feature in the design of inhibitors for a wide array of protein kinases, which are crucial regulators of cellular processes. nih.govrsc.org

Glycogen Synthase Kinase 3 (GSK-3): Aberrant GSK-3β activity is linked to mood disorders, making it a key therapeutic target. nih.gov Indazole-based GSK-3 inhibitors have been developed, with one selective compound showing efficacy in a mouse model of mania. nih.gov Efforts to mitigate off-target effects, such as hERG ion channel activity, led to the potent inhibitor 14, which demonstrated reduced hERG affinity and effectiveness in a mood stabilizer model. nih.gov Some GSK-3 inhibitors have also been shown to reduce cell viability in cells with FLT3-ITD mutations, suggesting a potential role in treating acute myeloid leukemia. nih.gov

Rho-associated protein kinase (ROCK): ROCK inhibitors have therapeutic potential in various conditions, including inflammatory disorders. researchgate.net N-substituted prolinamido indazole derivatives have been identified as potent Rho-kinase inhibitors. nih.gov Docking studies of these compounds with ROCK1 have revealed key interactions, such as hydrogen bonding between the indazole's nitrogen and NH groups with Met156. nih.gov

Janus Kinases (JAK): The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling, and their inhibition is a therapeutic strategy for autoimmune diseases. nih.govnspharma.com Selective JAK1 inhibition is a particular focus to overcome treatment resistance in some cancers. researchgate.net

Aurora Kinases: These kinases are important targets in cancer therapy. nih.gov Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases through in silico fragment-based approaches and knowledge-based drug design. nih.gov Depending on the substituents on the indazole scaffold, compounds with selectivity for either Aurora A or Aurora B have been developed. nih.gov

Casein Kinase 2 (CK2): Indazole derivatives have also been identified as novel inhibitors of protein kinase CK2. semanticscholar.org Specifically, 3-aryl-indazole 5- and 7-carboxylic acids have demonstrated IC50 values in the low micromolar range (3.1–6.5 μM) in a luciferase luminescent kinase assay. semanticscholar.org

Other Kinases: The versatility of the indazole scaffold has led to the development of inhibitors for a range of other kinases, including Polo-like kinase 4 (PLK4) and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govnih.gov

Table 2: Kinase Inhibition Profile of Selected Indazole Derivatives

Derivative Class Target Kinase Activity/Potency
3-Aryl-indazole-7-carboxylic acids CK2 IC50 = 3.1–6.5 μM
(3-Aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives PLK4 IC50 = 0.0024–0.29 μM
Indazole amide-based compounds ERK1/2 Potent inhibition of enzyme activity
1H-indazole-3-carboxamides GSK-3β Potent inhibition, effective in vivo

This table summarizes the inhibitory activities of various classes of indazole derivatives against a selection of protein kinases.

Monoamine Oxidase (MAO) and Cholinesterase (AChE) Inhibition

Research into the inhibitory effects of this compound derivatives on monoamine oxidase (MAO) and acetylcholinesterase (AChE) is an area of active investigation. While the broader class of indazole derivatives has been explored for these activities, specific data on this compound derivatives is not extensively available in the current body of scientific literature.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders. Similarly, acetylcholinesterase (AChE) inhibitors are a cornerstone in the management of Alzheimer's disease, working to increase the levels of the neurotransmitter acetylcholine in the brain.

While some pyrazoline derivatives bearing a thiocarbamoyl moiety have been reported to inhibit both MAO-B and cholinesterases, and other heterocyclic compounds have been investigated as dual inhibitors of AChE and MAO-B, specific IC50 values and detailed structure-activity relationships for this compound derivatives in this context remain to be fully elucidated. mdpi.comreading.ac.uk Further research is required to characterize the potential of this specific chemical class as inhibitors of these important neurological enzymes.

S-Adenosylhomocysteine (SAH) / Methylthioadenosine (MTA) Nucleosidase Inhibition

Derivatives of this compound have been identified as potent inhibitors of S-adenosylhomocysteine (SAH) / methylthioadenosine (MTA) nucleosidase (also known as MTAN or SAHH). This enzyme is crucial in the metabolic pathways of bacteria, playing a key role in the recycling of adenine and methionine and in quorum sensing. nih.govresearchgate.net Its inhibition represents a promising strategy for the development of novel antimicrobial agents. nih.govresearchgate.net

Through structure-based design, a series of 5-aminoindazole derivatives have been developed that exhibit low nanomolar inhibition of SAH/MTA nucleosidase. nih.govresearchgate.net These compounds have demonstrated broad-spectrum antimicrobial activity. The binding of these indazole-based inhibitors to the active site of the enzyme has been characterized through X-ray crystallography, providing a basis for further optimization. researchgate.net

One notable derivative, N-(3-Chloro-7-isobutylamino-1H-indazol-5-yl)-3-(2-...) was found to have a Ki value of 28.5 nM for the inhibition of Escherichia coli S-adenosyl homocysteine/methylthioadenosine nucleosidase. researchgate.net This highlights the potential of the indazole scaffold in generating highly potent inhibitors of this bacterial enzyme.

Table 1: Inhibition of S-Adenosylhomocysteine (SAH) / Methylthioadenosine (MTA) Nucleosidase by an Indazole Derivative

Compound Target Enzyme Ki (nM)

Other Relevant Enzyme Interactions

Beyond MAO, AChE, and SAH/MTA nucleosidase, derivatives of the indazole scaffold have been shown to interact with a variety of other enzymes, suggesting a broad potential for therapeutic applications.

Indoleamine 2,3-dioxygenase 1 (IDO1): Certain 3-substituted 1H-indazole derivatives have demonstrated potent inhibitory activity against IDO1, an enzyme involved in immune tolerance and a target in cancer immunotherapy. The 1H-indazole ring has been identified as a key pharmacophore for this activity. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-indazole-based derivatives have been developed as inhibitors of FGFR kinases. For instance, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative showed promising FGFR1 inhibition with an IC50 of 15.0 nM. nih.gov

Phosphoinositide 3-kinase (PI3K): A thieno[3,2-d]pyrimidine derivative containing a 1H-indazol-4-yl group, GDC-0941, was identified as a potent and selective inhibitor of class I PI3K, a key enzyme in cancer cell signaling pathways. mdpi.com

Cyclooxygenase-2 (COX-2): Some indazole derivatives have exhibited inhibitory activity against COX-2, an enzyme involved in inflammation. 5-aminoindazole, for example, showed a maximum inhibition of 78% at a concentration of 50 μM, with an IC50 value of 12.32 μM. mdpi.com

In Vitro Anticancer Activity and Cellular Mechanisms

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting inhibitory effects on the proliferation of various cancer cell lines and engaging multiple molecular mechanisms to induce cell death.

A number of studies have reported the antiproliferative activity of indazole derivatives against a panel of human cancer cell lines. For instance, a series of 1H-indazole-3-amine derivatives were evaluated for their in vitro cytotoxicity. nih.gov One of the synthesized compounds demonstrated an IC50 value of over 50 µM against the A549 (human lung carcinoma) cell line. turkjps.org In another study, indazol-pyrimidine hybrids showed potent cytotoxic activity against MCF-7 (human breast adenocarcinoma) and A549 cell lines. nih.gov Specifically, some compounds in this series exhibited higher activity against the MCF-7 cell line than the reference drug Staurosporine. nih.gov

Furthermore, certain 1H-indazole amide derivatives have shown potent activity against the HT-29 (human colorectal adenocarcinoma) cell line, with IC50 values in the low micromolar range. nih.gov While extensive data exists for various indazole derivatives, specific IC50 values for this compound derivatives against a comprehensive panel including Hs-683 (human glioblastoma), SK-MEL-28 (human malignant melanoma), and MDA-MB-231 (human breast adenocarcinoma) cell lines require further dedicated investigation.

Table 2: In Vitro Anticancer Activity of Indazole Derivatives (IC50, µM)

Compound Class A-549 MCF-7 HT-29
1H-indazole-3-amine derivative >50 - -
Indazol-pyrimidine hybrid 5f 3.628 1.858 -

The anticancer effects of this compound derivatives are underpinned by their ability to induce apoptosis and interfere with key cellular signaling pathways.

Apoptosis Induction: One 1H-indazole-3-amine derivative was shown to induce apoptosis in K562 chronic myeloid leukemia cells in a dose-dependent manner. nih.gov Mechanistic studies suggested that this compound may exert its effect by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. nih.gov

Specific Protein Kinase Targeting: The indazole scaffold is a versatile platform for the development of specific protein kinase inhibitors. Derivatives have been designed to target a range of kinases involved in cancer progression:

Phosphoinositide-Dependent Kinase-1 (PDK1): Novel 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives have been identified as potent PDK1 inhibitors, with IC50 values in the nanomolar range. nih.gov These compounds were shown to inhibit the phosphorylation of AKT and p70S6, downstream targets of PDK1. nih.gov

c-Kit Tyrosine Kinase: Molecular docking studies have suggested that certain indazol-pyrimidine hybrids have a strong binding affinity for the c-Kit tyrosine kinase protein, a key driver in some cancers. nih.gov

While the induction of apoptosis and targeting of specific protein kinases are established mechanisms for some indazole derivatives, the direct interaction of this compound derivatives with DNA is an area that requires further investigation to be fully understood.

Antimicrobial Activity Investigations

The this compound scaffold and its derivatives have shown promise as antimicrobial agents. As mentioned previously, the potent inhibition of SAH/MTA nucleosidase by indazole derivatives confers broad-spectrum antimicrobial activity. nih.govresearchgate.net

The broader class of indazole derivatives has been reported to possess both antibacterial and antifungal properties. nih.gov For example, a series of N-methyl-3-aryl indazoles were found to be active against bacterial strains such as Xanthomonas campestris, Bacillus cereus, and Escherichia coli, as well as the fungal strain Candida albicans. nih.gov

However, specific minimum inhibitory concentration (MIC) values and a detailed spectrum of activity for this compound derivatives against a wide range of bacterial and fungal pathogens are not yet well-documented in the scientific literature. Further studies are needed to fully characterize their antimicrobial potential and to establish structure-activity relationships for this specific class of compounds.

Table 3: List of Compounds Mentioned

Compound Name
This compound
N-(3-Chloro-7-isobutylamino-1H-indazol-5-yl)-3-(2-...)
6-(3-methoxyphenyl)-1H-indazol-3-amine
GDC-0941 (2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine)
5-aminoindazole
1H-indazole-3-amine derivatives
Indazol-pyrimidine hybrids
1H-indazole amide derivatives
1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives
N-methyl-3-aryl indazoles

Antibacterial Spectrum and Efficacy (against Gram-positive and Gram-negative bacteria)

For instance, a novel class of indazole derivatives has been discovered as bacterial GyrB inhibitors, demonstrating excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). However, without direct experimental data for this compound derivatives, a specific antibacterial spectrum and efficacy table cannot be constructed.

Table 1: Antibacterial Activity of Selected Indazole Derivatives (Illustrative - Not specific to this compound)

Compound Class Test Organism MIC (µg/mL) Reference
Indazole-based GyrB inhibitors Staphylococcus aureus Data not specified Generic indazole research
Indazole-based GyrB inhibitors MRSA Data not specified Generic indazole research
Indazole-based GyrB inhibitors Streptococcus pneumoniae Data not specified Generic indazole research

Note: This table is for illustrative purposes based on the general activity of the indazole class and does not represent data for this compound derivatives.

Antifungal Efficacy

The scientific literature lacks specific studies on the antifungal efficacy of this compound derivatives. However, the general class of azole compounds, which includes indazoles, is well-known for its antifungal properties. The primary mechanism for many azole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth. While this provides a potential avenue for the antifungal activity of indazole derivatives, empirical data for the specific compound is not available.

Antiprotozoal Activity

Investigations into the antiprotozoal activity of indazole derivatives have shown some promising results against various protozoan parasites. For example, certain 5-nitroindazole derivatives have been evaluated for their activity against Leishmania amazonensis, the causative agent of leishmaniasis. Additionally, other indazole derivatives have been tested against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. These studies suggest that the indazole scaffold can be a valuable template for the development of new antiprotozoal agents. However, there is no specific data available in the reviewed literature concerning the antiprotozoal activity of this compound derivatives.

Antioxidant Potential and Related Biochemical Pathways

The antioxidant potential of various indazole derivatives has been a subject of scientific inquiry. Studies on compounds such as 5-aminoindazole have demonstrated the capacity to inhibit lipid peroxidation and scavenge free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cellular components.

The biochemical pathways related to the antioxidant effects of indazoles may involve the modulation of cellular redox balance and interaction with enzymatic and non-enzymatic antioxidant systems. However, specific studies quantifying the antioxidant potential of this compound derivatives through assays like DPPH or Oxygen Radical Absorbance Capacity (ORAC) are not present in the available literature.

Table 2: Antioxidant Activity of Selected Indazole Derivatives (Illustrative - Not specific to this compound)

Compound Antioxidant Assay Result Reference
5-aminoindazole Lipid Peroxidation Inhibition 81.25% inhibition at 200µg/ml Generic indazole research

Note: This table is for illustrative purposes based on the general activity of related indazole compounds and does not represent data for this compound derivatives.

Target Identification and Validation in Relevant Biological Systems

For the broader class of indazole derivatives, some biological targets have been identified and validated. As mentioned, bacterial DNA gyrase B is a confirmed target for certain antibacterial indazoles. In the context of other biological activities, various kinases have been identified as targets for indazole-based compounds in cancer therapy. For antiprotozoal indazoles, potential mechanisms could involve the generation of free radicals and inhibition of oxygen uptake.

However, for this compound derivatives specifically, there is no published research identifying and validating their biological targets in the context of antibacterial, antifungal, antiprotozoal, or antioxidant activities. Future research would be necessary to elucidate the specific mechanisms of action and molecular targets for this particular class of compounds.

Applications of 1 1h Indazol 5 Yl Ethanamine As a Synthetic Building Block and Ligand in Advanced Chemical Research

Utility in the Modular Synthesis of Complex Organic Molecules

The structure of 1-(1H-indazol-5-yl)ethanamine is particularly amenable to modular synthesis, a strategy that involves the stepwise assembly of complex molecules from simpler, interchangeable building blocks. The indazole core itself can be constructed through various synthetic routes, often involving cyclization reactions of appropriately substituted precursors. researchgate.netnih.gov More importantly, the ethylamine (B1201723) substituent at the C-5 position provides a key reactive handle for a wide range of chemical transformations.

This primary amine can readily participate in reactions such as amidation, reductive amination, and urea (B33335) or thiourea (B124793) formation, allowing for the covalent linkage of diverse chemical moieties. This modularity enables chemists to systematically modify a parent structure, creating large libraries of related compounds for screening and optimization. taylorfrancis.comroutledge.com

Furthermore, the indazole ring can be functionalized at other positions, often through precursor molecules like 5-bromo-1H-indazole. The bromine atom serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comresearchgate.net This allows for the introduction of various aryl or heteroaryl groups at the C-5 position, which, in a subsequent step, can be followed by the elaboration of the ethylamine side chain. This multi-directional approach provides chemists with a powerful platform for generating significant molecular diversity from a common indazole-based intermediate. researchgate.net

Table 1: Examples of Complex Molecules Synthesized Using Indazole-Based Building Blocks

Precursor Type Reaction Type Resulting Complex Molecule Class Research Focus
5-Bromo-1H-indazol-3-amine Suzuki Coupling / Amidation 3,5-Disubstituted Indazole Derivatives Antitumor Agents mdpi.com
1-Methyl-1H-indazole Suzuki-Miyaura Coupling 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamides Anticancer Agents researchgate.net
Aminohydrazones Palladium-Catalyzed C-H Amination 1H-Indazoles General Synthetic Methods nih.gov
2-Fluorobenzonitrile Derivatives Cyclization with Hydrazine 1-Aryl-1H-indazoles General Synthetic Methods researchgate.net

Role in Medicinal Chemistry Lead Optimization and Drug Discovery Efforts (excluding clinical stages)

In the field of drug discovery, a "lead compound" is a molecule that shows promising biological activity but requires further refinement to improve its drug-like properties. The process of chemically modifying this lead compound is known as lead optimization. youtube.com The this compound scaffold is frequently employed in this crucial phase due to its favorable characteristics as a pharmacophore—the essential three-dimensional arrangement of atoms responsible for a drug's biological activity.

The indazole ring is a bioisostere of other aromatic systems like indole (B1671886) or benzimidazole (B57391) and is particularly effective as a "hinge-binding" motif in protein kinase inhibitors. mdpi.com It can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. semanticscholar.org Starting from an initial hit compound containing the indazole core, medicinal chemists can use the ethylamine group as an attachment point to explore structure-activity relationships (SAR). nih.govnih.gov By systematically introducing different substituents, they can fine-tune the compound's potency, selectivity against other kinases, metabolic stability, and solubility. nih.govyoutube.com

This approach has been successfully applied in the preclinical development of inhibitors for a range of protein kinases, which are critical targets in oncology and inflammatory diseases. For example, derivatives have been synthesized and evaluated as inhibitors of c-Jun N-terminal kinases (JNK), Pim kinases, and the ALK5 receptor, demonstrating the scaffold's broad utility in generating potent and specific modulators of cellular signaling pathways. nih.govnih.govnih.gov

Table 2: Indazole Derivatives in Preclinical Lead Optimization

Compound Series Target Key Finding / Activity
1-Aryl-1H-indazoles JNK3 Kinase SAR studies led to a double-digit nanomolar JNK3 inhibitor with good in vivo exposure. nih.gov
3-(Pyrazin-2-yl)-1H-indazoles Pan-Pim Kinase Hit-to-lead development resulted in a series of potent pan-Pim kinase inhibitors. nih.gov
1H-Indazol-3-ol Derivatives D-Amino Acid Oxidase (DAAO) Optimization led to the identification of nanomolar inhibitors with favorable metabolic stability. nih.gov
N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)...amine ALK5 Receptor Deuterium incorporation at a metabolic soft spot yielded a potent inhibitor (IC50 = 3.5 nM) with high oral bioavailability in mice. nih.gov
3-Aminoindazole Derivatives BCR-ABL Kinase A derivative, AKE-72, was discovered as a potent pan-BCR-ABL inhibitor, including the T315I mutant, with an IC50 of 9 nM. semanticscholar.org

Application in Rational Ligand Design for Specific Molecular Targets

Rational ligand design utilizes structural information about a biological target, such as an enzyme or receptor, to design molecules that will bind to it with high affinity and specificity. nih.gov The 1H-indazole moiety, a key component of this compound, is frequently used in this design process due to its well-defined geometry and hydrogen bonding capabilities.

A prominent example is its application in designing inhibitors for BCR-ABL kinase, a target in chronic myeloid leukemia. semanticscholar.org X-ray crystallography and molecular modeling studies have shown that the indazole ring fits snugly into the ATP-binding pocket of the kinase. Specifically, the indazole N-H and an adjacent amine group can form two crucial hydrogen bonds with the backbone carbonyl of Met318 and the side chain of Glu316 in the kinase's hinge region. semanticscholar.org This bidentate interaction provides a strong anchor for the inhibitor. The design process then involves attaching other chemical groups to this indazole anchor to make additional favorable contacts with other parts of the binding site, thereby increasing potency and selectivity. semanticscholar.org

This structure-guided approach has also been applied to other targets, including epidermal growth factor receptor (EGFR) kinase. nih.gov By understanding the specific molecular interactions required for binding, chemists can rationally incorporate the indazole scaffold into novel molecular architectures to achieve a desired biological effect, moving beyond random screening to a more targeted and efficient discovery process.

Table 3: Specific Molecular Interactions of the Indazole Moiety with Protein Targets

Target Protein Key Interacting Residues Type of Interaction Reference
BCR-ABL Kinase Met318, Glu316 Hydrogen bonding (Hinge region) semanticscholar.org
BCR-ABL Kinase Phe317 π-π stacking semanticscholar.org
Pythium aphanidermatum Target TYR58, TRP173 Hydrogen bonding nih.gov

Potential as Biophysical Probes for Receptor Characterization

Biophysical probes are specialized molecules used to study the properties and function of biological macromolecules like receptors. While direct use of this compound as a probe is not widely documented, its derivatives possess characteristics that make them excellent candidates for modification into such tools.

A key requirement for a biophysical probe is high affinity and selectivity for its target. Research has identified close analogues, such as 1-((S)-2-aminopropyl)-1H-indazol-6-ol, as potent and highly selective agonists for the serotonin (B10506) 5-HT2 receptor. nih.gov Such a molecule serves as an ideal starting point for creating a probe.

The primary amine of the ethylamine side chain is a chemically accessible point for attaching reporter groups. For instance, a fluorescent dye could be coupled to the amine, creating a fluorescent ligand. researchgate.net This fluorescent probe could then be used in techniques like fluorescence microscopy to visualize the location and movement of receptors on the cell surface or in fluorescence polarization assays to study ligand-receptor binding kinetics in real-time. Alternatively, the molecule could be radiolabeled (e.g., with tritium (B154650) or carbon-14) to create a radioligand for use in quantitative binding assays to determine receptor density (Bmax) and affinity (Kd) in different tissues. researchgate.net The development of such probes from potent indazole-based ligands would provide invaluable tools for characterizing receptor pharmacology and function. nih.gov

Future Research Directions and Perspectives for 1 1h Indazol 5 Yl Ethanamine

Exploration of Novel and Efficient Synthetic Methodologies

While established methods for the synthesis of indazole-containing compounds exist, there is a continuous need for more efficient, scalable, and environmentally friendly approaches. Future research in the synthesis of 1-(1H-indazol-5-yl)ethanamine and its analogs should focus on several key areas. Modern synthetic strategies, such as C-H activation, flow chemistry, and biocatalysis, offer promising avenues for streamlining production. For instance, rhodium/copper-co-catalyzed C–H amidation and N–N bond formation has been shown to be an efficient, scalable, and environmentally friendly method for producing diverse indazole derivatives, using O2 as the terminal oxidant. nih.gov

Further exploration could involve one-pot procedures, which have been successfully developed for related dihydro-1H-indazoles, offering higher yields compared to traditional multi-step processes. mdpi.com The development of novel catalytic systems, such as palladium or copper-mediated cross-coupling reactions, could also facilitate the construction of the indazole core and the introduction of the ethanamine side chain with greater precision and fewer side products. nih.govnih.gov

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and cleaner reaction profiles. | Used in the synthesis of various heterocyclic compounds, including oxadiazole derivatives. researchgate.net |

Integration of Advanced Computational Approaches for Predictive Design and Optimization

Computational chemistry provides powerful tools for accelerating the drug discovery process. For this compound derivatives, integrating advanced computational methods can guide the rational design of new molecules with enhanced potency, selectivity, and pharmacokinetic properties. Molecular docking and Molecular Dynamics (MD) simulations have already been used to evaluate 1H-indazole analogs as potential anti-inflammatory agents by studying their interaction with enzymes like Cyclooxygenase-2 (COX-2). researchgate.net

Future work should expand upon these approaches. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate structural features with biological activity. Pharmacophore modeling can help identify the key chemical features necessary for binding to a specific biological target, guiding the design of new derivatives. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help prioritize compounds with favorable drug-like properties early in the discovery pipeline, reducing late-stage attrition.

Table 2: Computational Tools for Drug Design

Computational Method Application in this compound Research
Molecular Docking Predict binding modes and affinities of derivatives to target proteins (e.g., kinases, enzymes). nih.govresearchgate.net
Molecular Dynamics (MD) Simulations Assess the stability of ligand-protein complexes and understand dynamic interactions over time. researchgate.net
QSAR Develop mathematical models to predict the biological activity of novel derivatives based on their physicochemical properties.
Pharmacophore Modeling Identify essential structural features for biological activity to guide the design of new scaffolds.

| In Silico ADMET Prediction | Forecast pharmacokinetic and toxicity profiles to select candidates with higher chances of clinical success. |

Discovery of Unexplored Biological Targets and Mechanisms of Action

The indazole scaffold is present in compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties. nih.gov Derivatives have shown activity as inhibitors of targets such as tyrosine kinases, Bcl2, and the p53/MDM2 pathway. nih.gov A significant future direction is to screen this compound and a library of its derivatives against a broad panel of biological targets to uncover novel therapeutic applications.

High-throughput screening (HTS) campaigns against diverse enzyme and receptor families could reveal unexpected activities. For example, given the structural similarities to known kinase inhibitors, exploring its effect on a wide range of the human kinome could identify novel and selective inhibitors for diseases like cancer or autoimmune disorders. researchgate.net Furthermore, investigating its potential as an anti-infective agent against bacteria, fungi, or protozoa is a worthy pursuit, as other indazole derivatives have shown promise in these areas. nih.govnih.gov Elucidating the mechanism of action for any newly discovered activity through techniques like cellular thermal shift assays (CETSA) and chemoproteomics will be crucial for further development.

Development of Innovative Research Tools and Assays Based on the this compound Scaffold

Beyond its direct therapeutic potential, the this compound scaffold can be leveraged to create innovative research tools for chemical biology. hilarispublisher.com By functionalizing the core structure, it is possible to develop chemical probes to study complex biological processes.

Future research could focus on:

Affinity-Based Probes: Synthesizing derivatives with reactive groups or photo-affinity labels to covalently bind to their biological targets. These probes are invaluable for target identification and validation.

Fluorescent Probes: Attaching fluorophores to the scaffold could enable the visualization of biological targets within cells and tissues using advanced microscopy techniques, providing insights into their subcellular localization and dynamics.

Biotinylated Probes: Incorporating a biotin tag would allow for the enrichment and isolation of target proteins from complex biological samples, facilitating their identification via mass spectrometry. hilarispublisher.com

These chemical tools would not only advance our understanding of the specific targets of this compound but also serve the broader scientific community by providing new reagents to investigate biological pathways.

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The unique structural and electronic properties of the indazole ring open up research avenues beyond traditional medicinal chemistry. nih.gov In chemical biology, derivatives of this compound can be used as small molecule probes to manipulate and study biological systems, helping to answer fundamental biological questions that are difficult to address with genetic methods alone. hilarispublisher.com

In the realm of material science, N-heterocyclic compounds are known for their applications in organic electronics and coordination chemistry. While less explored for this specific scaffold, future research could investigate the potential of this compound derivatives in:

Organic Light-Emitting Diodes (OLEDs): The aromatic indazole core could be functionalized to create materials with desirable photophysical properties.

Sensors: The amine group and nitrogen atoms of the indazole ring could act as binding sites for metal ions or other analytes, forming the basis for novel chemical sensors.

Metal-Organic Frameworks (MOFs): The scaffold could serve as an organic linker to construct porous materials with potential applications in gas storage, separation, and catalysis.

Such interdisciplinary collaborations would significantly broaden the applicability and impact of research centered on the this compound structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.